
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against pathogens and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction can be facilitated by dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the reactants to promote cyclization and yield the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The THIQ nitrogen and benzamide group participate in substitution reactions under specific conditions:
Key Findings :
-
N-Alkylation occurs regioselectively at the THIQ nitrogen due to steric and electronic factors .
-
Reductive amination with aldehydes (e.g., formaldehyde) yields branched amines in 70–85% yields .
-
Acidic hydrolysis cleaves the benzamide bond quantitatively .
Oxidation Reactions
The THIQ ring undergoes oxidation to form isoquinoline derivatives:
Mechanistic Insights :
-
KMnO₄ oxidizes the THIQ ring to isoquinoline via dehydrogenation.
-
DDQ selectively oxidizes benzylic C–H bonds, forming ketones without full aromatization .
Reduction Reactions
The benzamide carbonyl and THIQ ring are reducible sites:
Reagent | Conditions | Products | Reference |
---|---|---|---|
LiAlH₄ | THF, 0°C → RT, 6h | N-(THIQ-4-yl)benzylamine (amide → amine) | |
H₂, Pd/C | EtOH, 50 psi, 12h | Saturated cyclohexane-fused THIQ derivatives |
Notable Outcomes :
-
LiAlH₄ reduces the amide to a primary amine without affecting the THIQ ring .
-
Hydrogenation under high pressure saturates the THIQ ring but preserves the benzamide group .
Cycloaddition and Ring-Opening Reactions
The THIQ scaffold participates in ring-forming reactions:
Reaction | Reagents/Conditions | Products | Reference |
---|---|---|---|
Pictet-Spengler | Aldehyde, TFA, 40°C | Polycyclic β-carboline derivatives | |
Michael Addition | Acrylates, DBU, CH₃CN | THIQ-annulated pyrrolidine systems |
Synthetic Utility :
-
Pictet-Spengler reactions with formaldehyde yield fused tetrahydro-β-carbolines in >80% yield .
-
Michael adducts exhibit stereoselectivity depending on the base used .
Functional Group Interconversion
The benzamide moiety undergoes transformations:
Reaction | Reagents/Conditions | Products | Reference |
---|---|---|---|
Sulfonation | SO₃, DCE, 0°C | 4-(Sulfonamido)THIQ derivatives | |
Schiff Base Formation | Aromatic aldehydes, EtOH | Imine-linked conjugates |
Applications :
-
Sulfonation enhances water solubility for pharmacological studies.
Comparative Reactivity Table
Reaction Type | Typical Yield | Key Limitation |
---|---|---|
N-Alkylation | 70–90% | Competing O-alkylation with bulky halides |
Oxidation (KMnO₄) | 60–75% | Overoxidation to carboxylic acids possible |
Reductive Amination | 65–85% | Requires stoichiometric NaBH₃CN |
Pictet-Spengler | 80–95% | Limited to electron-rich aldehydes |
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One of the primary applications of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of tetrahydroisoquinoline exhibit anticonvulsant activity through various mechanisms:
- Mechanism of Action : The compound acts as a non-competitive antagonist at AMPA receptors, which are involved in excitatory neurotransmission. This action helps to modulate neuronal excitability and prevent seizures .
- Experimental Evidence : In studies involving DBA/2 mice, certain derivatives demonstrated significant potency in preventing sound-induced seizures. These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance anticonvulsant efficacy .
Neurological Disorders
Beyond epilepsy, this compound shows promise in treating a range of neurological conditions:
- Anxiety and Depression : The compound has been linked to the treatment of anxiety disorders and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for patients suffering from mood disorders .
- Neurodegenerative Diseases : There is emerging evidence that compounds in this class may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may help mitigate symptoms associated with these conditions by influencing neuroinflammatory pathways and promoting neuronal survival .
Pain Management
This compound may also have applications in pain management:
- Neuropathic Pain : Studies indicate that this compound can alleviate neuropathic pain through its action on the central nervous system. By inhibiting excitatory neurotransmission, it may reduce the perception of pain in conditions like diabetic neuropathy and multiple sclerosis .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its derivatives:
Mecanismo De Acción
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.
1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one: A derivative with modifications on the isoquinoline ring.
2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: A fluorinated analog with distinct biological activities.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is unique due to its specific benzamide substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other similar compounds .
Actividad Biológica
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a notable compound within the class of isoquinoline derivatives, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Overview of the Compound
This compound is derived from the tetrahydroisoquinoline (THIQ) framework, which is significant in both natural and synthetic chemistry due to its presence in various bioactive compounds. The compound exhibits potential therapeutic properties against a range of diseases, particularly neurodegenerative disorders and various pathogens .
The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways. THIQ-based compounds generally exhibit:
- Dopamine D2 Receptor Antagonism : Some studies indicate that derivatives of THIQs can block dopamine receptors, which may contribute to their neuropharmacological effects .
- Antiproliferative Activity : Research has shown that certain THIQ derivatives possess significant antiproliferative effects against cancer cell lines such as MCF-7 and Ishikawa .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Activity | Type | Tested Compounds | IC50 Values (μg/ml) |
---|---|---|---|
Antiproliferative | Cancer Cell Lines | This compound | 0.63 - 5.14 |
Dopamine D2 Receptor Blocking | Neuropharmacology | 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines | Potent |
Enzyme Inhibition | Various Enzymes | THIQ Derivatives | Variable |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving β-phenylethylamine derivatives.
- Acylation : The tetrahydroisoquinoline is then acylated to form the final benzamide structure.
- Optimization : Various dehydrating agents such as phosphorus oxychloride or zinc chloride are used to enhance yield and purity during synthesis .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several THIQ derivatives against breast cancer cell lines. This compound demonstrated significant activity with IC50 values lower than those of standard treatments like Tamoxifen .
Case Study 2: Neuropharmacological Effects
Research highlighted the potential of THIQ derivatives to act as dopamine D2 receptor antagonists. This activity suggests applications in treating conditions such as schizophrenia and Parkinson's disease .
Case Study 3: Enzyme Interaction
Another investigation focused on the enzyme inhibition properties of THIQs. The results indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases .
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXADQCZLBBBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.